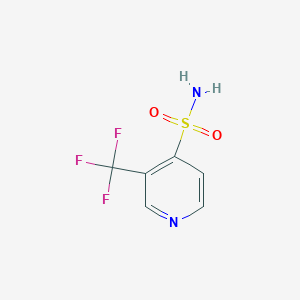
3-(Trifluoromethyl)pyridine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)pyridine-4-sulfonamide is an organic compound that features a trifluoromethyl group attached to a pyridine ring, with a sulfonamide functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a trifluoromethylated pyridine derivative with a sulfonamide precursor under palladium-catalyzed conditions . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)pyridine-4-sulfonamide may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized catalysts and reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)pyridine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of functionalized pyridine derivatives .
Scientific Research Applications
3-(Trifluoromethyl)pyridine-4-sulfonamide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)pyridine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The sulfonamide group can form hydrogen bonds and other interactions with biological molecules, contributing to the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom at the 2-position instead of a sulfonamide group.
4-(Trifluoromethyl)pyridine: Lacks the sulfonamide group, making it less versatile in certain applications.
Trifluoromethylpyridines: A broader class of compounds that share the trifluoromethyl group but differ in other functional groups and positions.
Uniqueness
3-(Trifluoromethyl)pyridine-4-sulfonamide stands out due to the combination of the trifluoromethyl and sulfonamide groups, which confer unique chemical and biological properties. This dual functionality enhances its potential in various applications, making it a valuable compound in both research and industry .
Properties
Molecular Formula |
C6H5F3N2O2S |
|---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
3-(trifluoromethyl)pyridine-4-sulfonamide |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-3-11-2-1-5(4)14(10,12)13/h1-3H,(H2,10,12,13) |
InChI Key |
DAXFEYNTKHYRCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















